molecular formula C13H15ClF2O B6294820 1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone CAS No. 1800374-96-2

1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone

Cat. No. B6294820
CAS RN: 1800374-96-2
M. Wt: 260.71 g/mol
InChI Key: SCFFJAQNYKSDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone (also known as 4-Pentylphenyl 2-chloro-2,2-difluoroethanone or 4-Pentylphenyl-2-chloro-2,2-difluoroethanone) is a synthetic organic compound that has been studied for its potential medicinal properties. It is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. 4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities in laboratory studies. It has also been studied for its potential to inhibit the growth of certain types of cancer cells.

Mechanism of Action

4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. By inhibiting the activity of COX, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone can reduce inflammation and oxidative stress. In addition, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that is involved in the production of leukotrienes, which are pro-inflammatory molecules. By inhibiting the activity of 5-LOX, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities in laboratory studies. In addition, it has been found to reduce inflammation and oxidative stress associated with diabetes, heart disease, and other chronic conditions. It has also been found to reduce the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Pentylphenyl 2-chloro-2,2-difluoroethanone in laboratory experiments include its low toxicity, low cost, and availability. The limitations of using 4-Pentylphenyl 2-chloro-2,2-difluoroethanone in laboratory experiments include its low solubility in water and its instability in the presence of light and air.

Future Directions

For 4-Pentylphenyl 2-chloro-2,2-difluoroethanone research include further exploration of its potential anti-inflammatory, anti-oxidant, and anti-tumor activities. In addition, further research is needed to explore its potential to inhibit the growth of certain types of cancer cells. Further research is also needed to explore its potential to reduce inflammation and oxidative stress associated with diabetes, heart disease, and other chronic conditions. Finally, further research is needed to explore its potential uses as a pharmaceutical drug.

Synthesis Methods

4-Pentylphenyl 2-chloro-2,2-difluoroethanone can be synthesized using a three-step process. The first step involves the reaction of 4-pentylphenol and 2-chloro-2,2-difluoroethanal in the presence of a base such as sodium hydroxide. This results in the formation of 4-pentylphenyl 2-chloro-2,2-difluoroethanone. The second step involves the reaction of 4-pentylphenyl 2-chloro-2,2-difluoroethanone with a base such as potassium carbonate. This results in the formation of 4-pentylphenyl 2-chloro-2,2-difluoroethanone hydrochloride. The third and final step involves the reaction of 4-pentylphenyl 2-chloro-2,2-difluoroethanone hydrochloride with a base such as sodium hydroxide. This results in the formation of 4-pentylphenyl 2-chloro-2,2-difluoroethanone.

Scientific Research Applications

4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor activities in laboratory studies. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. In addition, 4-Pentylphenyl 2-chloro-2,2-difluoroethanone has been studied for its potential to reduce inflammation and oxidative stress associated with diabetes, heart disease, and other chronic conditions.

properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-pentylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFFJAQNYKSDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Pentylphenyl)-2-chloro-2,2-difluoroethanone

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